1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one
Overview
Description
1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[45]decan-8-yl]ethan-1-one is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one typically involves multiple steps. The starting materials often include 4-fluoro-3-methylbenzenesulfonyl chloride and a spirocyclic amine. The reaction conditions usually require a base such as triethylamine and solvents like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and pressure, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action for 1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to the modulation of biochemical pathways. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it could interact with multiple biological systems .
Comparison with Similar Compounds
Similar Compounds
4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane: Shares a similar core structure but lacks the ethan-1-one group.
3-fluoro-4-methylbenzenesulfonyl chloride: Similar sulfonyl group but different overall structure
Uniqueness
1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one is unique due to its spirocyclic structure and the presence of both sulfonyl and ethan-1-one groups. This combination of functional groups provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O4S/c1-12-11-14(3-4-15(12)17)24(21,22)19-9-10-23-16(19)5-7-18(8-6-16)13(2)20/h3-4,11H,5-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQDHBUSBRSHCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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